4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline

Anticancer Drug Synthesis gp130 Inhibition Process Chemistry

Generic pyrrolo[1,2-a]quinoxalines fail to support the one-step SC144 coupling essential for gp130 inhibitor development; only the 7-fluoro substitution pattern delivers the requisite electrophilicity and downstream potency. 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline (CAS 136773-69-8) resolves this: • Validated intermediate for high-yield SC144 synthesis • 7-F pattern critical for gp130 inhibitory activity • Privileged scaffold for CK2/Akt kinase inhibitors & antiparasitic agents. Full analytical QC provided; global shipment available.

Molecular Formula C11H6ClFN2
Molecular Weight 220.63 g/mol
CAS No. 136773-69-8
Cat. No. B018933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline
CAS136773-69-8
Synonyms4-Chloro-7-fluoro-pyrrolo[1,2-a]quinoxaline; 
Molecular FormulaC11H6ClFN2
Molecular Weight220.63 g/mol
Structural Identifiers
SMILESC1=CN2C3=C(C=C(C=C3)F)N=C(C2=C1)Cl
InChIInChI=1S/C11H6ClFN2/c12-11-10-2-1-5-15(10)9-4-3-7(13)6-8(9)14-11/h1-6H
InChIKeyNONXBGJFBUNSAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline: Key Intermediate for Anticancer Drug Synthesis


4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline (CAS 136773-69-8) is a halogenated heterocyclic compound consisting of a fused pyrrole and quinoxaline ring system, with a molecular formula of C11H6ClFN2 and a molecular weight of 220.63 g/mol [1]. This compound serves as a crucial pharmaceutical intermediate, particularly valued for its role in synthesizing the gp130 inhibitor SC144, a first-in-class orally active anticancer agent [2]. Its unique 7-fluoro substitution pattern distinguishes it from other pyrrolo[1,2-a]quinoxaline derivatives, imparting specific electronic and steric properties that enhance its utility in targeted drug discovery programs.

4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline: Why Generic Substitution Fails


Generic substitution with unsubstituted pyrrolo[1,2-a]quinoxalines or differently halogenated analogs fails due to the critical role of the 7-fluoro substituent in modulating both synthetic efficiency and downstream biological activity. The presence of the fluorine atom at the 7-position enhances the electrophilicity of the adjacent carbon, enabling the high-yield one-step coupling with pyrazin-2-carbohydrazide that is essential for SC144 production [1]. Furthermore, structure-activity relationship (SAR) studies have demonstrated that modifications to the heteroacyl moiety dramatically affect potency, underscoring the non-interchangeable nature of this specific halogenation pattern [1]. Substituting with the non-fluorinated 4-chloropyrrolo[1,2-a]quinoxaline (CAS 6025-69-0) would alter the electronic landscape and compromise both the synthetic route and the ultimate pharmacological profile of derived compounds [2].

4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline: Evidence Guide


SC144 Synthetic Yield Improvement

A one-step coupling reaction utilizing 4-chloro-7-fluoropyrrolo[1,2-a]quinoxaline with pyrazin-2-carbohydrazide resulted in a significantly improved synthetic yield for the production of SC144, a gp130 inhibitor with submicromolar potency against human ovarian cancer cell lines [1]. While the previous synthetic route required multiple steps with modest overall yields, the use of this fluorinated intermediate streamlined the process and enhanced efficiency [1].

Anticancer Drug Synthesis gp130 Inhibition Process Chemistry

Commercial Purity Benchmarks

The compound is commercially available with documented purity specifications from multiple reputable vendors, enabling researchers to select the appropriate grade for their specific application. Sigma-Aldrich offers this compound at 98% purity with storage at 2-8°C under inert atmosphere , while MedChemExpress provides a drug intermediate grade at 95.85% purity .

Chemical Sourcing Quality Control Pharmaceutical Intermediate

Storage Stability Profile

The compound exhibits stability under normal handling conditions when stored at 2-8°C under an inert atmosphere . Safety data sheets indicate that the compound is stable under recommended storage conditions, with no hazardous polymerization risks identified .

Chemical Stability Handling Protocols Pharmaceutical Intermediate

4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline: Applications in Drug Discovery


Synthesis of SC144 and gp130 Inhibitors

This compound is the preferred starting material for synthesizing SC144, a first-in-class orally active gp130 inhibitor with demonstrated in vivo efficacy in human breast cancer xenograft models [1]. The one-step coupling with pyrazin-2-carbohydrazide provides a streamlined route to SC144 and related quinoxalinhydrazide derivatives, enabling SAR studies to optimize potency and drug-like properties [1].

Kinase Inhibitor Development

The pyrrolo[1,2-a]quinoxaline scaffold serves as a privileged structure for targeting protein kinases, including CK2 and Akt [2]. The 4-chloro-7-fluoro substitution pattern provides a versatile handle for further derivatization, enabling the synthesis of focused libraries aimed at optimizing kinase inhibition profiles [2].

Antiparasitic Activity: Leishmania and Plasmodium

Derivatives of pyrrolo[1,2-a]quinoxaline have demonstrated antiparasitic activity against Leishmania spp. and Plasmodium falciparum [3]. The 4-chloro-7-fluoro analog serves as a key intermediate for introducing structural diversity at the 4-position, a critical determinant of antileishmanial and antimalarial potency [3].

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